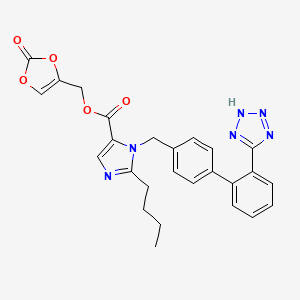

Olmesartan Medoxomil Methyl Ether

Übersicht

Beschreibung

Olmesartan Medoxomil Methyl Ether, a bioactive analogue generated from the antihypertensive AT1 antagonist Olmesartan, is synthesized through a methanol-induced SN1 mechanism, involving intramolecular proton transfer. This process prefers the formation of the methyl ether over the antagonistic product methyl ester, indicating a significant interest in the drug's synthesis for pharmacological applications, particularly due to its retained pharmacological properties despite the introduction of the methyl group to Olmesartan (Ntountaniotis et al., 2014).

Synthesis Analysis

The synthesis of Olmesartan Medoxomil involves multiple steps, including hydrolysis, lactonization, condensation, esterification, and deprotection processes. A novel synthesis method has been developed, significantly reducing impurity content and enhancing yield and purity. This synthesis method highlights the complexity and precision required in the pharmaceutical synthesis of Olmesartan Medoxomil (Wu et al., 2006).

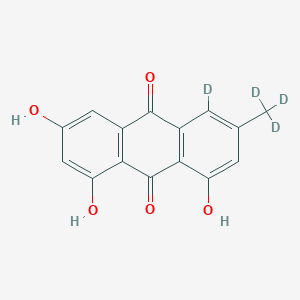

Molecular Structure Analysis

The molecular structure of Olmesartan Medoxomil and its intermediates, including key regioisomeric impurities, has been characterized using various analytical techniques such as differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI). These studies provide critical insights into the molecular configuration, aiding in the understanding and optimization of synthesis pathways (Dams et al., 2015).

Chemical Reactions and Properties

Olmesartan Medoxomil undergoes specific chemical reactions, including esterification and hydrolysis, essential for its activation and function as an antihypertensive agent. The SN1 mechanism, crucial for the methyl ether formation, underscores the compound's chemical reactivity and its potential for generating bioactive analogues (Ntountaniotis et al., 2014).

Physical Properties Analysis

The physical properties of Olmesartan Medoxomil, such as solubility and dissolution rate, are critical for its bioavailability and therapeutic efficacy. Studies on ternary solid dispersions and nanoemulsions have shown improved solubility and dissolution rates, indicating the importance of physical property optimization for enhanced oral bioavailability (Zhang et al., 2020).

Chemical Properties Analysis

The chemical stability and degradation pathways of Olmesartan Medoxomil are essential for its formulation and storage. Investigations into its degradation products under various conditions have led to the identification and characterization of specific impurities, highlighting the importance of stability-indicating methods for quality control (Jain et al., 2012).

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Physicochemical Characterization

- Summary : During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .

- Methods : The impurities were synthesized and fully characterized by differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .

- Results : The molecular structures of N-triphenylmethylolmesartan ethyl (N-tritylolmesartan ethyl) and N-tritylolmesartan medoxomil, the key intermediates in OM synthesis, were solved and refined using single-crystal X-ray diffraction (SCXRD) .

2. Conversion to Improve Intestinal Absorption

- Summary : Olmesartan medoxomil (olmesartan-MX), an ester-type prodrug of the angiotensin II receptor blocker (ARB) olmesartan, is predominantly anionic at intestinal pH. This study was designed to test the hypothesis that OATP2B1-mediated uptake contributes to the enhanced intestinal absorption of olmesartan-MX .

- Methods : Tetracycline-inducible human OATP2B1- and rat Oatp2b1-overexpressing HEK 293 cell lines were established to characterize OATP2B1-mediated uptake. Rat jejunal permeability was measured using Ussing chambers .

- Results : Significant olmesartan-MX uptake was observed in hOATP2B1/T-REx-293 and rOatp2b1/T-REx-293 cells, whereas olmesartan uptake was undetectable or much lower than olmesartan-MX uptake, respectively .

3. Formulation and Evaluation of Tablets

- Summary : This research proposes a methodology for the design, development, and characterization of tablets prepared by the direct compression method of olmesartan medoxomil .

- Methods : A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient by scanning electron microscopy (SEM), differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FT-IR) studies .

- Results : The tablets met pharmacopoeia specifications for content uniformity, breaking strength, friability, and disintegration time .

4. Preparation of Solid Dispersion with Sustained Release Performance

- Summary : This study aimed to improve the effect of Olmesartan Medoxomil (OM) by preparing a ternary OM solid dispersion consisting of hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl methylcellulose (HPMC) using a mechanochemical method .

- Methods : The best preparation parameters were OM/HP-β-CD/HPMC-E5 with a mass ratio of 1:2.6:1 and milling time of 4 hours .

- Results : The solubility of the ternary solid dispersion could be increased by 12 times as compared with pure OM. The solid dispersion had sustained release performance with prolonged release time of 12 hours .

Safety And Hazards

Olmesartan Medoxomil Methyl Ether, like Olmesartan, may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause damage to organs (cardiovascular system) through prolonged or repeated exposure . When pregnancy is detected, discontinue Olmesartan Medoxomil as soon as possible .

Eigenschaften

IUPAC Name |

(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O5/c1-2-3-8-23-27-13-22(25(33)35-15-19-16-36-26(34)37-19)32(23)14-17-9-11-18(12-10-17)20-6-4-5-7-21(20)24-28-30-31-29-24/h4-7,9-13,16H,2-3,8,14-15H2,1H3,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWWQAKONBNWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=COC(=O)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71433681 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)

![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)